molecular formula C16H25N7O2 B12330186 tert-butyl (3S)-4-(6-amino-1-methylpyrazolo[3,4-d]pyrimidin-4-yl)-3-methylpiperazine-1-carboxylate

tert-butyl (3S)-4-(6-amino-1-methylpyrazolo[3,4-d]pyrimidin-4-yl)-3-methylpiperazine-1-carboxylate

Cat. No.: B12330186
M. Wt: 347.42 g/mol
InChI Key: RVKJSBIDWWQUBZ-JTQLQIEISA-N
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Description

tert-butyl (3S)-4-(6-amino-1-methylpyrazolo[3,4-d]pyrimidin-4-yl)-3-methylpiperazine-1-carboxylate: is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3S)-4-(6-amino-1-methylpyrazolo[3,4-d]pyrimidin-4-yl)-3-methylpiperazine-1-carboxylate typically involves multiple steps, including the formation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the piperazine ring and tert-butyl group. Common reagents used in these reactions include amines, alkyl halides, and protecting groups to ensure selective reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl (3S)-4-(6-amino-1-methylpyrazolo[3,4-d]pyrimidin-4-yl)-3-methylpiperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be used to study enzyme interactions, receptor binding, and cellular pathways. Its structural features make it a valuable tool for probing biological systems.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials, catalysts, and other applications requiring specific chemical properties.

Mechanism of Action

The mechanism of action of tert-butyl (3S)-4-(6-amino-1-methylpyrazolo[3,4-d]pyrimidin-4-yl)-3-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl (3S)-4-(6-amino-1-methylpyrazolo[3,4-d]pyrimidin-4-yl)-3-methylpiperazine-1-carboxylate
  • This compound
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. These properties make it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C16H25N7O2

Molecular Weight

347.42 g/mol

IUPAC Name

tert-butyl (3S)-4-(6-amino-1-methylpyrazolo[3,4-d]pyrimidin-4-yl)-3-methylpiperazine-1-carboxylate

InChI

InChI=1S/C16H25N7O2/c1-10-9-22(15(24)25-16(2,3)4)6-7-23(10)13-11-8-18-21(5)12(11)19-14(17)20-13/h8,10H,6-7,9H2,1-5H3,(H2,17,19,20)/t10-/m0/s1

InChI Key

RVKJSBIDWWQUBZ-JTQLQIEISA-N

Isomeric SMILES

C[C@H]1CN(CCN1C2=NC(=NC3=C2C=NN3C)N)C(=O)OC(C)(C)C

Canonical SMILES

CC1CN(CCN1C2=NC(=NC3=C2C=NN3C)N)C(=O)OC(C)(C)C

Origin of Product

United States

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